Home > Products > Screening Compounds P45220 > Methyl 4-(((4-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)carbamoyl)benzoate
Methyl 4-(((4-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)carbamoyl)benzoate - 477510-33-1

Methyl 4-(((4-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)carbamoyl)benzoate

Catalog Number: EVT-2912837
CAS Number: 477510-33-1
Molecular Formula: C23H17N3O4S
Molecular Weight: 431.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(1-((5-nitrobenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6-yl)-3-(phenyl/p-tolyl/4-methoxyphenyl/4-chlorophenyl)ureas

    Compound Description: This series of compounds (8a-d) features a 5-nitrobenzo[d]oxazole moiety linked to a complex heterocyclic system incorporating a pyrazole and a dioxaphosphepino ring. These compounds were synthesized and evaluated for their antimicrobial activity. []

    Relevance: These compounds share the benzo[d]oxazole core with methyl 4-(((4-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)carbamoyl)benzoate. The presence of different substituents on the phenyl ring of the urea group in compounds 8a-d allows for exploring structure-activity relationships related to the antimicrobial properties. []

N-(1-((5-nitrobenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6-yl)morpholine/piperidine/4-methylpiperazine carboxamides

    Compound Description: Similar to the previous series, these compounds (8e-g) also possess the 5-nitrobenzo[d]oxazole moiety connected to the same complex heterocyclic system. The key difference lies in replacing the urea group with a carboxamide group linked to morpholine, piperidine, or 4-methylpiperazine rings. []

    Relevance: These compounds also share the core benzo[d]oxazole structure with the target compound. The variation in the carboxamide substituents provides further insights into the impact of different cyclic amines on the biological activity of this class of compounds. []

1-(1-(benzo[d]thiazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6yl)-3(phenyl/p-tolyl/4-methoxyphenyl/4-chlorophenyl)ureas

    Compound Description: This series of compounds (12a-d) exhibits structural similarities to the first set (8a-d) with the replacement of the benzo[d]oxazole moiety by a benzo[d]thiazole group. These compounds were also synthesized and investigated for their antimicrobial activity. []

    Relevance: While these compounds do not possess the benzo[d]oxazole core, they are structurally related to methyl 4-(((4-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)carbamoyl)benzoate through the presence of a similar heterocyclic system containing a pyrazole and a dioxaphosphepino ring. They highlight the impact of changing the benzo-fused heterocycle (oxazole vs. thiazole) on potential biological activity. []

N-(1-(benzo[d]thiazol-2-ylmethyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5.6-c]pyrazol-6-yl)morpholine/piperidine/4-methylpiperazine carboxamides

    Compound Description: Similar to the previous series (12a-d), these compounds (12e-g) also contain the benzo[d]thiazole group linked to the same complex heterocyclic system. The key difference lies in the replacement of the urea group with a carboxamide group connected to various cyclic amines. []

    Relevance: Like the previous series, these compounds, while lacking the benzo[d]oxazole core, emphasize the structural similarities and potential bioisosterism between benzo[d]oxazole and benzo[d]thiazole moieties. Studying these compounds could provide valuable information about potential bioisosteric replacements for the benzo[d]oxazole group in methyl 4-(((4-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)carbamoyl)benzoate. []

    Compound Description: This compound, along with its disodium phosphate derivative, is a JAK/STAT modulating compound investigated for its potential in treating vitiligo. []

    Relevance: This compound shares the benzo[d]oxazole core with methyl 4-(((4-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)carbamoyl)benzoate. While the remaining structures differ significantly, the shared core structure suggests potential connections in their chemical and biological properties. []

    Compound Description: This compound is a potential anti-HIV agent that works by denaturing the HIV-1 nucleocapsid protein (NCp7). []

    Relevance: While structurally distinct from methyl 4-(((4-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)carbamoyl)benzoate, this compound highlights the importance of exploring diverse chemical structures for potential antiviral activity. Although it lacks the benzo[d]oxazole core, its inclusion in research involving benzo[d]oxazole derivatives suggests potential interest in exploring its activity in similar biological pathways. []

    Compound Description: This compound is another potential anti-HIV agent derived from compound 2, also targeting the HIV-1 NCp7 protein. []

    Relevance: This compound, derived from a compound investigated alongside benzo[d]oxazole derivatives, emphasizes the continued exploration of novel chemical entities for antiviral drug development. Despite lacking the benzo[d]oxazole core, its presence in this context suggests potential interest in exploring a broader range of heterocyclic scaffolds for activity against HIV. []

Properties

CAS Number

477510-33-1

Product Name

Methyl 4-(((4-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)carbamoyl)benzoate

IUPAC Name

methyl 4-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioylcarbamoyl]benzoate

Molecular Formula

C23H17N3O4S

Molecular Weight

431.47

InChI

InChI=1S/C23H17N3O4S/c1-29-22(28)16-8-6-14(7-9-16)20(27)26-23(31)24-17-12-10-15(11-13-17)21-25-18-4-2-3-5-19(18)30-21/h2-13H,1H3,(H2,24,26,27,31)

InChI Key

NTFGBPSCVSPVJL-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.